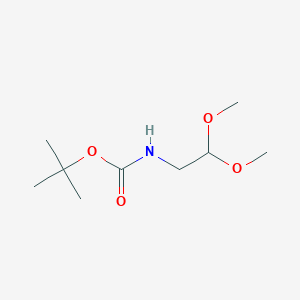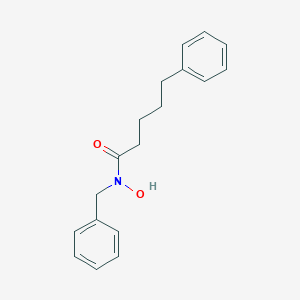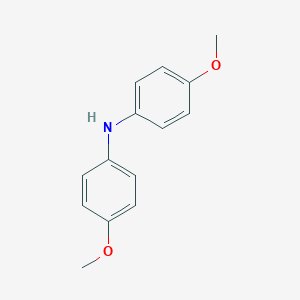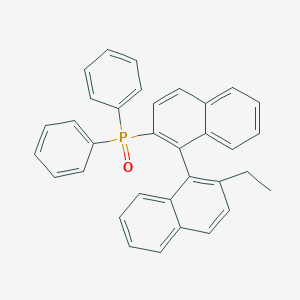
1-(2-Diphenylphosphorylnaphthalen-1-yl)-2-ethylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2-Diphenylphosphorylnaphthalen-1-yl)-2-ethylnaphthalene” is a complex organic molecule that contains a naphthalene core, which is a polycyclic aromatic hydrocarbon with the formula C10H8 . It also contains a diphenylphosphoryl group, which is a functional group consisting of a phosphorus atom bonded to two phenyl groups and an oxygen atom .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, tertiary phosphines, which this compound is, can be synthesized through various methods . One common method involves the reaction of Grignard reagents with chlorophosphines .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the naphthalene and diphenylphosphoryl groups. Naphthalene is a fused two-ring system, while the diphenylphosphoryl group would add significant steric bulk .Chemical Reactions Analysis
Again, while specific reactions for this compound aren’t available, tertiary phosphines are known to participate in a wide range of reactions. They are commonly used as ligands in transition metal catalysis and organocatalysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its large size and the presence of the naphthalene and diphenylphosphoryl groups. It would likely be a solid at room temperature .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-diphenylphosphorylnaphthalen-1-yl)-2-ethylnaphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H27OP/c1-2-25-21-22-26-13-9-11-19-30(26)33(25)34-31-20-12-10-14-27(31)23-24-32(34)36(35,28-15-5-3-6-16-28)29-17-7-4-8-18-29/h3-24H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVJHLVLOKOIQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H27OP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-2-(Diphenylphosphoryl)-2'-ethyl-1,1'-binaphthyl | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

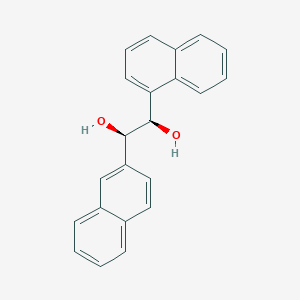


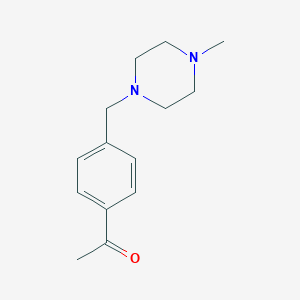
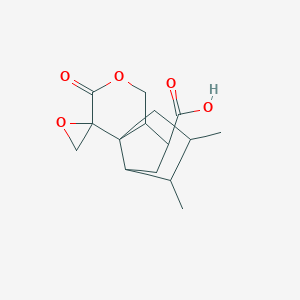
![5,10-Dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B142884.png)
